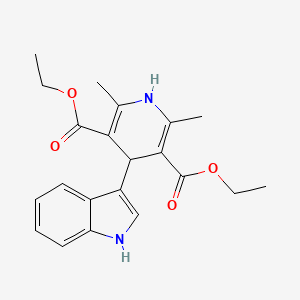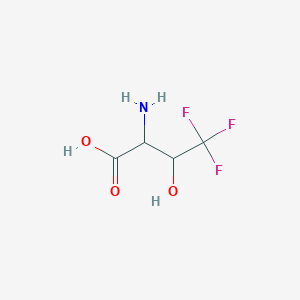![molecular formula C12H11F3O3 B2815787 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260801-50-0](/img/structure/B2815787.png)
1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260801-50-0 . It has a molecular weight of 260.21 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H11F3O3/c13-12(14,15)18-9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.21 . Other specific physical and chemical properties are not mentioned in the searched resources.Applications De Recherche Scientifique
Structure and Conformation Analysis
The structural and conformational studies of related cyclobutane carboxylic acids, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted using X-ray diffraction methods. These studies reveal the puckered nature of the cyclobutane ring and the impact of substituents on bond lengths and molecular geometry, providing insights into the conformational preferences and steric effects in cyclobutane derivatives, which could be relevant for understanding the properties of 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (Reisner, Korp, Bernal, & Fuchs, 1983).
Synthesis and Applications in PET Imaging
The synthesis of fluorine-18 labeled analogues of cyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrates the utility of these compounds in positron emission tomography (PET) imaging for tumor delineation. This highlights the potential of fluorine-substituted cyclobutane carboxylic acids in the development of diagnostic agents and the exploration of their biochemical interactions in vivo (Shoup & Goodman, 1999).
Trifluoromethyl Substitution Effects
The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid explores the introduction of trifluoromethyl groups into the cyclobutane framework. This research is significant for understanding how such substitutions affect the physical, chemical, and possibly biological properties of these compounds, which can be crucial for designing new materials or pharmaceuticals with enhanced performance (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).
Conformational Studies and Peptide Design
The synthesis and structural analysis of cyclobutane-containing amino acids and peptides, such as 2-aminocyclobutane-1-carboxylic acids, contribute to the understanding of conformational dynamics in peptidic structures. These studies can inform the design of novel peptides and peptidomimetics with predefined structural features for therapeutic applications, highlighting the relevance of cyclobutane carboxylic acid derivatives in medicinal chemistry and drug design (Izquierdo et al., 2005).
Propriétés
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPYRPQJNGUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260801-50-0 |
Source


|
| Record name | 1-(2-(trifluoromethoxy)phenyl)cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

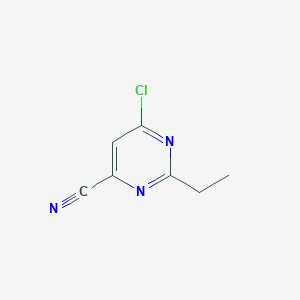
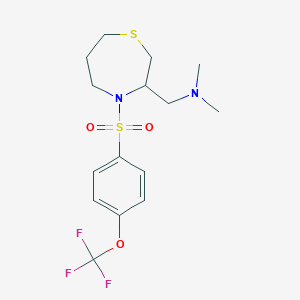
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

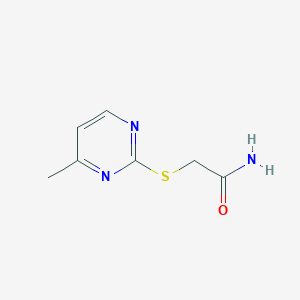

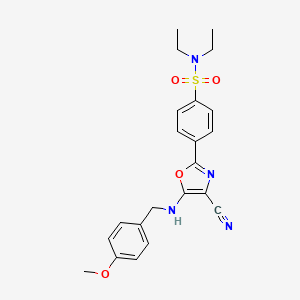
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)

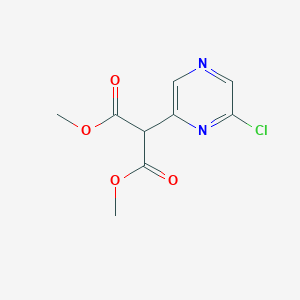
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
